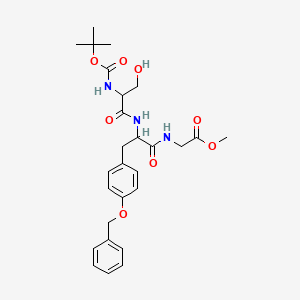
(S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionic acid is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure includes a carbamoyl group and two methyl groups attached to a phenyl ring, making it a unique molecule with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionic acid involves several steps, including the formation of the phenyl ring with the carbamoyl and methyl groups. The reaction conditions typically require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
化学反応の分析
Types of Reactions
(S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
科学的研究の応用
(S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- (S)-5-tert-butoxycarbonylamino-5-((S)-1-methyl-2-phenyl-ethylcarbamoyl)-pentyl-carbamic acid tert-butyl ester
- Other chiral compounds with similar structural features
Uniqueness
(S)-3-(4-Carbamoyl-2,6-dimethyl-phenyl)-2-methyl-propionic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
3-(4-carbamoyl-2,6-dimethylphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C13H17NO3/c1-7-4-10(12(14)15)5-8(2)11(7)6-9(3)13(16)17/h4-5,9H,6H2,1-3H3,(H2,14,15)(H,16,17) |
InChIキー |
QKKLPEJMOBSQDY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1CC(C)C(=O)O)C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


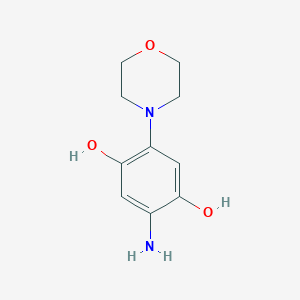
![3-[5-(4-Chloro-2-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14008463.png)

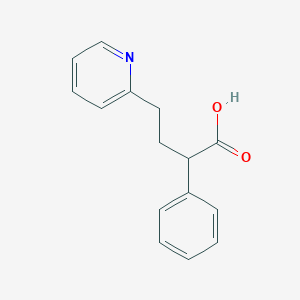
![8-amino-N-(4,4-difluorocyclohexyl)-6-(4-fluorophenyl)-5-(3-methylimidazo[1,2-a]pyridin-6-yl)imidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B14008489.png)
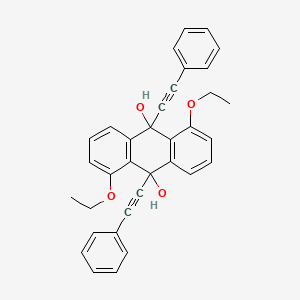
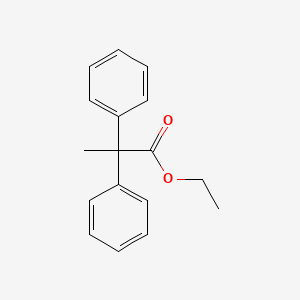
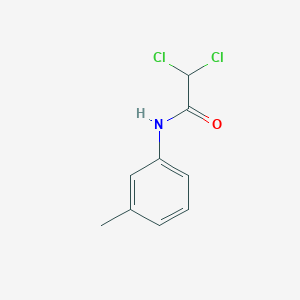
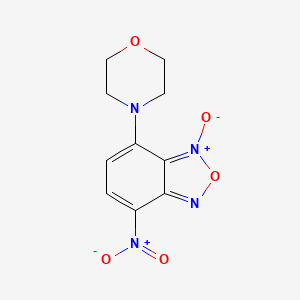
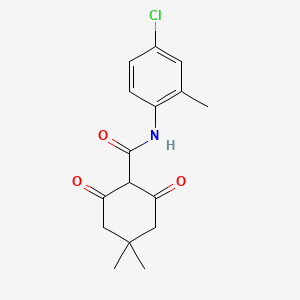

![Nickelate(4-), [[4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[benzoato]](6-)-N21,N22,N23,N24]-, tetrahydrogen, (SP-4-1)-](/img/structure/B14008531.png)
